molecular formula C23H24ClN3O2S B12704896 Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride CAS No. 84671-43-2

Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride

Cat. No.: B12704896
CAS No.: 84671-43-2
M. Wt: 442.0 g/mol
InChI Key: JVHHAGRUKSOQSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves multiple steps, starting with the preparation of the benzodiazepine core. This is typically achieved through a condensation reaction between an o-phenylenediamine derivative and a suitable aldehyde or ketone. The resulting intermediate is then subjected to further functionalization to introduce the thienyl and methoxy groups .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride apart from these compounds is its unique chemical structure, which imparts distinct pharmacological properties. The presence of the thienyl group, in particular, may contribute to its specific binding affinity and efficacy .

Properties

CAS No.

84671-43-2

Molecular Formula

C23H24ClN3O2S

Molecular Weight

442.0 g/mol

IUPAC Name

N-[(8-methoxy-1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride

InChI

InChI=1S/C23H23N3O2S.ClH/c1-26-18(14-25-23(27)16-6-4-3-5-7-16)13-24-22(17-10-11-29-15-17)20-9-8-19(28-2)12-21(20)26;/h3-12,15,18H,13-14H2,1-2H3,(H,25,27);1H

InChI Key

JVHHAGRUKSOQSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CSC=C3)CNC(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

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